2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide
説明
2-[(Anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide, also known as ANCCA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ANCCA is a potent inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional coactivator CBP/p300, which plays a crucial role in gene expression regulation.
作用機序
2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide exerts its biological effects by inhibiting the HAT activity of CBP/p300, which is a transcriptional coactivator that plays a crucial role in gene expression regulation. CBP/p300 acetylates histones and other transcription factors, leading to the activation of gene expression. This compound binds to the HAT domain of CBP/p300, preventing the acetylation of histones and other transcription factors, resulting in the suppression of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In neurodegenerative diseases, this compound has been shown to modulate gene expression, reduce oxidative stress, and improve cognitive function. This compound has also been investigated for its potential anti-inflammatory effects.
実験室実験の利点と制限
2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide has several advantages for use in lab experiments, including its high potency, specificity, and selectivity for CBP/p300. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are required to ensure the safety of this compound in lab experiments.
将来の方向性
2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide has significant potential for therapeutic applications in various disease conditions. Future research directions include investigating the efficacy of this compound in preclinical and clinical studies, optimizing its dosing and administration, and identifying potential drug combinations that could enhance its therapeutic effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify potential off-target effects.
科学的研究の応用
2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the HAT activity of CBP/p300, which is known to promote cancer cell proliferation. This compound has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate gene expression.
特性
IUPAC Name |
2-(phenylcarbamoylamino)-N-(1-phenylethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16(17-10-4-2-5-11-17)23-21(26)19-14-8-9-15-20(19)25-22(27)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,23,26)(H2,24,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYLZNWGTSCULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。